molecular formula C45H61N7O8 B235207 Cyclo(prolyl-isoleucyl-prolyl-isoleucyl-phenylalanyl-prolyl-tyrosyl) CAS No. 147395-10-6

Cyclo(prolyl-isoleucyl-prolyl-isoleucyl-phenylalanyl-prolyl-tyrosyl)

Cat. No. B235207
M. Wt: 828 g/mol
InChI Key: QKAAFOFCOXIVQV-GWHVZCMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(prolyl-isoleucyl-prolyl-isoleucyl-phenylalanyl-prolyl-tyrosyl) is a cyclic peptide that has gained significant attention in the field of scientific research due to its unique structure and potential applications. This peptide is composed of six amino acids, including proline, isoleucine, phenylalanine, and tyrosine, arranged in a cyclic manner.

Scientific Research Applications

Crystal Structure and Molecular Behavior

Cyclo(prolyl-isoleucyl-prolyl-isoleucyl-phenylalanyl-prolyl-tyrosyl) and similar peptides have been studied for their crystal structures and molecular behavior. For example, a related peptide, [Aib5,6-D-Ala8]-cyclolinopeptide A, demonstrated a specific molecular structure and intramolecular hydrogen-bond pattern, crucial for understanding its interaction with other molecules (Saviano et al., 1995).

Biological Activity

Cyclo(prolyl-isoleucyl-prolyl-isoleucyl-phenylalanyl-prolyl-tyrosyl) and its analogs have been researched for various biological activities. For instance, cyclo(L-prolyl-L-phenylalanyl), a similar cyclic dipeptide, was found to have antimicrobial and antitumor properties (Milne et al., 1998).

DNA Interaction

One specific study found that cyclo(L-prolyl-L-phenylalanyl) could inhibit DNA topoisomerase I activity, suggesting its potential as a novel inhibitor of this crucial enzyme in DNA replication (Rhee, 2002).

Radioprotective Effects

Research also indicates potential radioprotective effects of cyclo(L-phenylalanyl-L-prolyl) on irradiated rat lungs, which is significant for understanding its role in mitigating radiation-induced damage (Lee & Rhee, 2008).

Antifungal and Antihelmintic Potential

Cyclotetrapeptides, such as cyclo-(isoleucyl-prolyl-leucyl-alanyl), synthesized using similar peptides, have shown antifungal and antihelmintic potential, indicating their broader use in pharmaceutical applications (Dahiya & Gautam, 2010).

Antibacterial and Antifungal Properties

Cyclic dipeptides like cyclo(L-phenylalanyl-L-prolyl) have been investigated for their antibacterial and antifungal properties, suggesting their potential application as pharmacological agents (Graz et al., 1999).

Conformational Studies

Further studies on the conformation of related cyclic dipeptides provide insights into their structural behavior, which is essential for designing drugs and understanding their interaction with biological systems (Milne et al., 1992).

properties

CAS RN

147395-10-6

Product Name

Cyclo(prolyl-isoleucyl-prolyl-isoleucyl-phenylalanyl-prolyl-tyrosyl)

Molecular Formula

C45H61N7O8

Molecular Weight

828 g/mol

IUPAC Name

(3S,6S,12S,15S,21S,24S)-21-benzyl-3,24-bis[(2S)-butan-2-yl]-12-[(4-hydroxyphenyl)methyl]-1,4,10,13,19,22,25-heptazatetracyclo[25.3.0.06,10.015,19]triacontane-2,5,11,14,20,23,26-heptone

InChI

InChI=1S/C45H61N7O8/c1-5-27(3)37-42(57)47-33(25-29-13-8-7-9-14-29)44(59)50-22-10-15-34(50)39(54)46-32(26-30-18-20-31(53)21-19-30)43(58)51-23-11-16-35(51)41(56)49-38(28(4)6-2)45(60)52-24-12-17-36(52)40(55)48-37/h7-9,13-14,18-21,27-28,32-38,53H,5-6,10-12,15-17,22-26H2,1-4H3,(H,46,54)(H,47,57)(H,48,55)(H,49,56)/t27-,28-,32-,33-,34-,35-,36?,37-,38-/m0/s1

InChI Key

QKAAFOFCOXIVQV-GWHVZCMOSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N4CCCC4C(=O)N1)[C@@H](C)CC)CC5=CC=C(C=C5)O)CC6=CC=CC=C6

SMILES

CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N4CCCC4C(=O)N1)C(C)CC)CC5=CC=C(C=C5)O)CC6=CC=CC=C6

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N4CCCC4C(=O)N1)C(C)CC)CC5=CC=C(C=C5)O)CC6=CC=CC=C6

synonyms

cyclo(Pro-Ile-Pro-Ile-Phe-Pro-Tyr)
cyclo(prolyl-isoleucyl-prolyl-isoleucyl-phenylalanyl-prolyl-tyrosyl)
phakellistatin 1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(prolyl-isoleucyl-prolyl-isoleucyl-phenylalanyl-prolyl-tyrosyl)
Reactant of Route 2
Cyclo(prolyl-isoleucyl-prolyl-isoleucyl-phenylalanyl-prolyl-tyrosyl)
Reactant of Route 3
Cyclo(prolyl-isoleucyl-prolyl-isoleucyl-phenylalanyl-prolyl-tyrosyl)
Reactant of Route 4
Cyclo(prolyl-isoleucyl-prolyl-isoleucyl-phenylalanyl-prolyl-tyrosyl)
Reactant of Route 5
Cyclo(prolyl-isoleucyl-prolyl-isoleucyl-phenylalanyl-prolyl-tyrosyl)
Reactant of Route 6
Cyclo(prolyl-isoleucyl-prolyl-isoleucyl-phenylalanyl-prolyl-tyrosyl)

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